

Castalagin: A Technical Guide to its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Castalagin, a prominent ellagitannin found in various plant species, particularly in the wood of oak (Quercus spp.) and chestnut (Castanea spp.), has garnered significant attention within the scientific community.[1] This hydrolyzable tannin is recognized for its diverse and potent biological activities, positioning it as a promising candidate for further investigation in drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of castalagin, alongside a detailed exploration of its mechanisms of action, supported by experimental methodologies and visual representations of its engagement with key signaling pathways.

Physicochemical Properties of Castalagin

Castalagin is a complex polyphenolic compound with a high molecular weight and a structure characterized by multiple hydroxyl groups, contributing to its chemical reactivity and biological functions.[1][2][3] It exists as an off-white amorphous powder and is a diastereomer of vescalagin at the C-1 position of its glycosidic chain.[1][4]

Core Physical and Chemical Data



Property	Value	Source(s)
Molecular Formula	C41H26O26	[2][5][6]
Molecular Weight	934.6 g/mol	[2][5]
CAS Number	24312-00-3	[1][5][7]
Appearance	Off-white amorphous powder	[1]
Melting Point	200 °C	[8][9][10]
Solubility	Soluble in methanol and water. [11] Described as extremely soluble in water.[12][13][14] Calculated water solubility: 5.79 g/L.[3]	[3][11][12][13][14]
Stability	Susceptible to degradation and oxidation in aqueous solutions, a process influenced by pH, temperature, and the presence of oxygen.[15][16] It can also form new derivatives in ethanol solutions.[17]	[15][16][17]
logP (calculated)	2.74	[3]
pKa (Strongest Acidic, calculated)	7.14	[3]
Polar Surface Area (calculated)	455.18 Ų	[3]
Hydrogen Bond Donor Count (calculated)	16	[3]
Hydrogen Bond Acceptor Count (calculated)	21	[3]

Biological Activity and Mechanisms of Action



Castalagin exhibits a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. These properties are intrinsically linked to its ability to modulate various cellular signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

Castalagin has demonstrated significant anti-inflammatory properties. It can inhibit the release of pro-inflammatory cytokines such as IL-6 and IL-8.[18] Mechanistically, this is partly achieved through the attenuation of the NF-κB signaling pathway.[19] Furthermore, castalagin has been shown to reprogram the tumor microenvironment by interacting with commensal gut bacteria, thereby promoting an anticancer response and overcoming resistance to anti-PD-1 immunotherapy.[20] This prebiotic-like activity underscores its potential in immunomodulation.

Anticancer Activity

The anticancer potential of **castalagin** is multifaceted. It acts as a dual inhibitor of poly(ADP-ribose) polymerase 1 (PARP1) and DNA topoisomerase II, crucial enzymes in DNA repair and replication, respectively.[21][22] This dual inhibition presents a promising strategy for cancer chemotherapy.[21][22] **Castalagin** has been shown to suppress the proliferation of various cancer cell lines and can induce apoptosis.[23]

Inhibition of Osteoclastogenesis

Castalagin has been identified as a potent inhibitor of osteoclast differentiation.[24][25] It significantly inhibits the formation of osteoclasts from bone marrow-derived macrophages, even at low micromolar concentrations, with low cytotoxicity.[24][25] This effect is mediated through the blockage of a broad range of signaling pathways induced by the receptor activator of nuclear factor kappa-B ligand (RANKL).[24][25]

Antimicrobial Activity

Recent studies have highlighted the bactericidal activity of **castalagin**, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[26][27] It appears to disrupt the bacterial cell wall by modulating the assembly of peptidoglycans, leading to cell death.[26][27] **Castalagin** also demonstrates the ability to inhibit biofilm formation and disrupt pre-formed biofilms.[26][27]



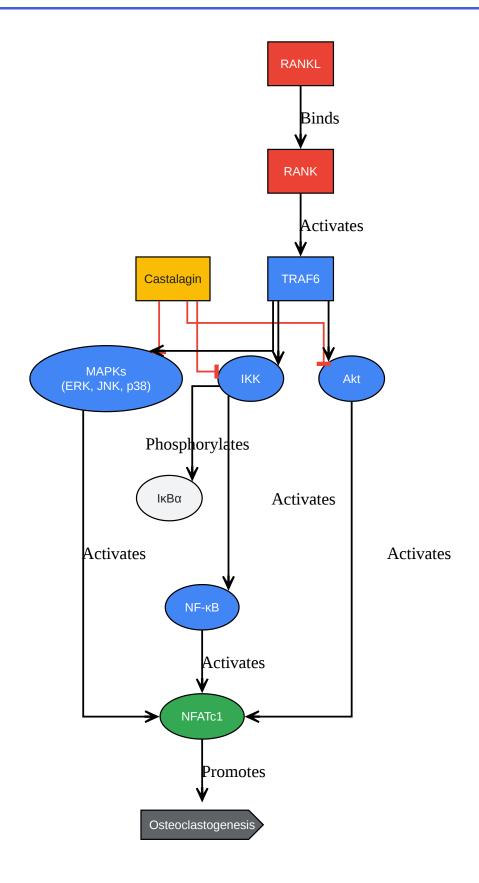
Signaling Pathway Modulation

Castalagin's diverse biological effects are a direct consequence of its interaction with and modulation of key intracellular signaling pathways.

Inhibition of RANKL-Induced Signaling in Osteoclastogenesis

Castalagin effectively suppresses the RANKL-stimulated phosphorylation of several major signaling molecules, thereby inhibiting osteoclast differentiation.[24][25] This includes the protein kinase B (Akt), extracellular signal-regulated kinase (ERK), Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinases (MAPK), as well as the inhibitor of nuclear factor kappa B alpha (IκBα).[24][25] Consequently, the protein levels of the master regulator for osteoclast differentiation, nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), and NF-κB are decreased.[24][25]





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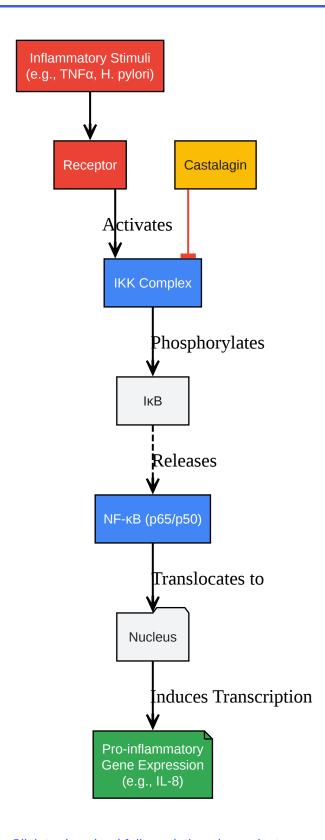
Castalagin's inhibition of RANKL-induced signaling pathways in osteoclasts.



Modulation of NF-κB Signaling in Inflammation

Castalagin's anti-inflammatory effects are significantly mediated by its ability to inhibit the NF-κB signaling pathway.[19] By preventing the activation and nuclear translocation of NF-κB, **castalagin** downregulates the expression of pro-inflammatory genes.[19][28]





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- To cite this document: BenchChem. [Castalagin: A Technical Guide to its Physicochemical Properties and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583131#physical-and-chemical-properties-of-castalagin]

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